molecular formula C21H40N2O10 B13712090 Carboxy-Amido-PEG5-N-Boc

Carboxy-Amido-PEG5-N-Boc

Cat. No.: B13712090
M. Wt: 480.5 g/mol
InChI Key: DFPMQWOUMYSGNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carboxy-Amido-PEG5-N-Boc is a polyethylene glycol (PEG) linker that contains a terminal carboxylic acid and a Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Chemical Reactions Analysis

Types of Reactions

Carboxy-Amido-PEG5-N-Boc undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carboxy-Amido-PEG5-N-Boc has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.

    Biology: Facilitates the attachment of biomolecules to surfaces or other molecules, enhancing their solubility and stability.

    Medicine: Employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: Utilized in the production of advanced materials and coatings

Mechanism of Action

The mechanism of action of Carboxy-Amido-PEG5-N-Boc involves its ability to form stable amide bonds with primary amine groups. This reaction is facilitated by activators such as EDC or HATU. The Boc group protects the amino group during synthesis and can be removed under mild acidic conditions to yield the free amine, which can then participate in further reactions .

Comparison with Similar Compounds

Carboxy-Amido-PEG5-N-Boc is unique due to its specific combination of a terminal carboxylic acid and a Boc-protected amino group. Similar compounds include:

  • t-Boc-N-amido-PEG-acid
  • t-Boc-N-amido-PEG-CH2CO2H
  • t-Boc-N-amido-PEG-NHS ester
  • t-Boc-N-amido-PEG-amine
  • Fmoc-N-amido-PEG5-amine

These compounds share similar functional groups but differ in their specific structures and applications, highlighting the versatility and uniqueness of this compound .

Properties

Molecular Formula

C21H40N2O10

Molecular Weight

480.5 g/mol

IUPAC Name

4-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid

InChI

InChI=1S/C21H40N2O10/c1-21(2,3)33-20(27)23-7-9-29-11-13-31-15-17-32-16-14-30-12-10-28-8-6-22-18(24)4-5-19(25)26/h4-17H2,1-3H3,(H,22,24)(H,23,27)(H,25,26)

InChI Key

DFPMQWOUMYSGNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)O

Origin of Product

United States

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